N-(4-ethoxyphenyl)-2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide
Description
N-(4-ethoxyphenyl)-2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide is a thioacetamide derivative featuring a 4-ethoxyphenyl group attached to the acetamide nitrogen and a 4-methoxyphenyl-substituted imidazole ring connected via a sulfur atom. Its structure combines aryl ether and imidazole motifs, which are known to influence lipophilicity, electronic properties, and receptor-binding interactions .
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S/c1-3-26-18-8-4-15(5-9-18)22-19(24)14-27-20-21-12-13-23(20)16-6-10-17(25-2)11-7-16/h4-13H,3,14H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTCYSWQTCYLCQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the imidazole ring: This can be achieved through the condensation of glyoxal, ammonia, and an aromatic aldehyde.
Thioether formation: The imidazole derivative is then reacted with a thiol compound under basic conditions to form the thioether linkage.
Acetamide formation: The final step involves the reaction of the thioether with an acylating agent to introduce the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
N-(4-ethoxyphenyl)-2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific chemical properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, potentially inhibiting their activity. The ethoxy and methoxy groups may enhance the compound’s ability to penetrate biological membranes, increasing its efficacy.
Comparison with Similar Compounds
Structural Analogues
The compound shares structural similarities with several derivatives reported in the literature. Key analogues include:
N-(4-Methoxyphenyl)-2-((1-methyl-1H-imidazol-2-yl)thio)acetamide (): Structural Difference: The imidazole ring is substituted with a methyl group instead of a 4-methoxyphenyl group.
2-((1-(4-Fluorobenzyl)-1H-imidazol-2-yl)thio)-N-(4-methoxyphenyl)acetamide ():
- Structural Difference : A 4-fluorobenzyl group replaces the 4-methoxyphenyl on the imidazole.
- Impact : The fluorinated benzyl group introduces electronegativity, which may enhance interactions with polar residues in enzyme active sites.
2-((5-(4-Fluorophenyl)-1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide ():
- Structural Difference : A thiazole ring replaces the 4-ethoxyphenyl group on the acetamide.
- Impact : The thiazole moiety increases aromaticity and may improve π-π stacking interactions in biological targets.
Key Observations :
- Imidazole rings with aryl substitutions (e.g., 4-methoxyphenyl) are associated with improved thermal stability, as seen in analogues with melting points >200°C .
Hypotheses for Target Compound :
- The 4-ethoxyphenyl group may modulate selectivity for enzymes like COX-2 or IMPDH (inosine-5′-monophosphate dehydrogenase) due to its electron-donating properties .
- The dual aryl substitution (ethoxy and methoxy) could enhance metabolic stability compared to mono-substituted analogues.
Biological Activity
N-(4-ethoxyphenyl)-2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical characteristics:
| Property | Details |
|---|---|
| Molecular Formula | C27H27N3O3S |
| Molecular Weight | 473.59 g/mol |
| LogP | 5.8557 |
| Polar Surface Area | 48.826 Ų |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 1 |
The structure includes a thioacetamide moiety, which is significant for its biological interactions.
Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors involved in critical physiological processes. The thioacetamide group may enhance the compound's ability to inhibit specific enzymes, such as β-secretase (BACE-1), which is crucial in Alzheimer's disease pathology.
β-Secretase Inhibition
A study found that derivatives of thio-N-(4-substituted thiazol/1H-imidazol-2-yl)acetamides exhibited significant inhibition of BACE-1, with one potent analog showing an IC50 value of 4.6 μM. This suggests that this compound may have similar inhibitory effects, potentially leading to applications in Alzheimer's treatment .
In Vitro Studies
In vitro studies have demonstrated that compounds related to this compound exhibit various biological activities:
- Anticancer Activity : Some derivatives have shown promising anticancer properties by inducing apoptosis in cancer cell lines.
- Antimicrobial Effects : Similar compounds have been tested for their ability to inhibit bacterial growth, indicating potential as antimicrobial agents.
Case Studies
Several case studies have explored the biological efficacy of related compounds:
- Study on BACE-1 Inhibitors : A series of thioacetamides were synthesized and evaluated for their ability to cross the blood-brain barrier (BBB). The most effective analogs showed low cytotoxicity and high BBB permeability, making them suitable candidates for further development .
- Anticancer Research : Compounds structurally similar to this compound were evaluated for their anticancer activity against various cell lines, with some showing significant inhibition of tumor growth.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
